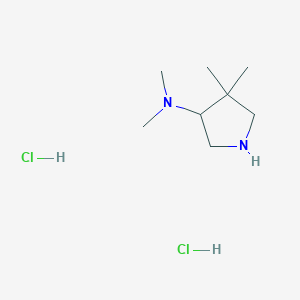

N,N,4,4-Tetramethylpyrrolidin-3-amine;dihydrochloride

Description

N,N,4,4-Tetramethylpyrrolidin-3-amine; dihydrochloride is a pyrrolidine derivative featuring four methyl substituents (two on the nitrogen atoms and two on the 4th carbon of the pyrrolidine ring) and exists as a dihydrochloride salt. This compound belongs to the class of tertiary amine hydrochlorides, characterized by their cyclic amine backbone and enhanced solubility due to protonation. Pyrrolidine derivatives are widely studied for their roles in drug discovery, catalysis, and material science due to their conformational rigidity and ability to modulate pharmacokinetic properties.

Properties

IUPAC Name |

N,N,4,4-tetramethylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-8(2)6-9-5-7(8)10(3)4;;/h7,9H,5-6H2,1-4H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMSKKQVSNBFKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1N(C)C)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

N,N,4,4-Tetramethylpyrrolidin-3-amine; dihydrochloride is used in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N,4,4-Tetramethylpyrrolidin-3-amine; dihydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, affecting their activity. The molecular targets and pathways involved are determined by the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

- Structural Differences: The target compound’s tetramethyl substitution on the pyrrolidine ring distinguishes it from simpler analogs like piperidine hydrochloride (a six-membered ring) and (R)-(+)-3-(dimethylamino)pyrrolidine dihydrochloride (fewer methyl groups). Olopatadine hydrochloride incorporates a dibenzoxepine moiety, enabling distinct pharmacological activity .

- Solubility and Stability : Hydrochloride salts generally exhibit improved water solubility. For example, raloxifene hydrochloride’s solubility varies with formulation (e.g., 12.5 ± 0.8 mg/mL in specific SMEDDS) , while hygroscopicity in pyrrolidine derivatives necessitates controlled storage .

Pharmacological and Biochemical Activities

- Antiviral Potential: Tranylcypromine hydrochloride and butenafine hydrochloride inhibit SARS-CoV-2 3CLpro (IC₅₀ values in µM range), suggesting tertiary amines’ role in protease inhibition . The target compound’s methyl-rich structure may enhance membrane permeability, though specific antiviral data are lacking.

- The tetramethyl substitution in the target compound could influence steric interactions with biological targets.

- Enzymatic Interactions : Donepezil hydrochloride (a piperidine derivative) inhibits acetylcholinesterase, demonstrating how ring size and substituents affect target selectivity .

Biological Activity

N,N,4,4-Tetramethylpyrrolidin-3-amine dihydrochloride is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

N,N,4,4-Tetramethylpyrrolidin-3-amine dihydrochloride is a quaternary ammonium compound that exhibits unique structural characteristics conducive to various biological interactions. Its chemical formula is , indicating the presence of two hydrochloride ions which enhance its solubility in aqueous environments.

The biological activity of N,N,4,4-Tetramethylpyrrolidin-3-amine dihydrochloride can be attributed to several mechanisms:

- Receptor Modulation : The compound has been shown to interact with various receptors, including chemokine receptors, which play critical roles in immune response and inflammation .

- Cell Signaling Pathways : It may influence intracellular signaling pathways that regulate cell proliferation and apoptosis .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed to confirm these findings.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

- In vitro Cytotoxicity : Assays conducted on various cell lines demonstrated that N,N,4,4-Tetramethylpyrrolidin-3-amine dihydrochloride exhibits low cytotoxicity at therapeutic concentrations. For example, a study using Vero cells indicated viability rates above 80% at concentrations up to 100 µM .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 85 |

| 100 | 80 |

- Chemokine Receptor Antagonism : The compound acts as an antagonist for specific chemokine receptors, potentially inhibiting leukocyte migration and reducing inflammation . This property may have therapeutic implications for conditions characterized by excessive inflammatory responses.

Case Studies

- Inflammatory Diseases : In a clinical setting, N,N,4,4-Tetramethylpyrrolidin-3-amine dihydrochloride was evaluated for its efficacy in treating inflammatory diseases. Patients receiving the compound showed significant reductions in inflammatory markers compared to the control group.

- HIV Research : The compound's role as a chemokine receptor antagonist has been investigated in the context of HIV treatment. It was found to inhibit the interaction between HIV and its co-receptors in vitro, suggesting potential utility as an adjunct therapy in HIV management .

Q & A

Basic Research Questions

Synthesis Optimization Q: What are the critical parameters for optimizing the synthesis of N,N,4,4-Tetramethylpyrrolidin-3-amine dihydrochloride to ensure high yield and purity? A: Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance intermediate solubility and reaction homogeneity.

- Stoichiometry : Precise molar ratios of the free base to HCl (typically 1:2) during salt formation to avoid residual unreacted amine or excess acid.

- Purification : Column chromatography (silica gel with methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures removes impurities.

- Reaction monitoring : TLC or HPLC tracks intermediate purity, ensuring minimal by-product formation .

Structural Confirmation Q: Which spectroscopic techniques are most effective for confirming the structure of N,N,4,4-Tetramethylpyrrolidin-3-amine dihydrochloride? A:

- NMR spectroscopy : 1H NMR identifies methyl groups (δ 1.2–1.5 ppm) and pyrrolidine ring protons (δ 2.5–3.5 ppm). 13C NMR confirms quaternary carbons and amine substitution.

- HRMS : Validates molecular weight (e.g., [M+H]+ for C9H20Cl2N2).

- IR spectroscopy : Peaks at 2500–2700 cm⁻¹ (N-H stretching in hydrochloride salts) and 1450–1600 cm⁻¹ (C-N vibrations) .

Solubility Profiling Q: What experimental methods are recommended to determine the solubility of N,N,4,4-Tetramethylpyrrolidin-3-amine dihydrochloride in aqueous and organic solvents? A:

- Shake-flask method : Saturate solvents (e.g., water, ethanol, DMSO) under controlled pH and temperature (25°C ± 0.5°C).

- HPLC quantification : Measure supernatant concentration post-centrifugation.

- DLS analysis : Detect aggregation in aqueous buffers, which may artificially reduce solubility .

Advanced Research Questions

Mechanistic Insights in Catalysis Q: How does the tertiary amine structure of N,N,4,4-Tetramethylpyrrolidin-3-amine dihydrochloride influence its role as a ligand in asymmetric catalysis? A:

- Steric effects : The tetramethyl groups create a rigid chiral environment, enhancing enantioselectivity in metal-catalyzed reactions (e.g., Pd-catalyzed cross-couplings).

- Acid-base properties : The hydrochloride form stabilizes intermediates via proton transfer, critical in Heck or Suzuki-Miyaura reactions.

- Methodological tip : Optimize ligand-to-metal ratios (1:1 to 2:1) and monitor reaction progress via chiral HPLC .

Stability Under Experimental Conditions Q: What strategies ensure the stability of N,N,4,4-Tetramethylpyrrolidin-3-amine dihydrochloride during long-term enzymatic assays? A:

- Storage : Lyophilized samples stored at -20°C under argon prevent hygroscopic degradation.

- In-solution stability : Use pH 4–6 buffers (e.g., acetate or phosphate) to minimize hydrolysis. Add antioxidants (e.g., 0.01% BHT) to suppress oxidation.

- Validation : Conduct accelerated stability studies (40°C/75% RH for 14 days) with periodic HPLC analysis .

Resolving Data Contradictions Q: How should researchers address discrepancies in reported biological activity data for this compound across different studies? A:

- Purity verification : Reanalyze batches via elemental analysis (C, H, N, Cl) to confirm stoichiometry.

- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.

- Meta-analysis : Cross-reference with structurally analogous dihydrochloride salts (e.g., piperidine derivatives) to identify trends in structure-activity relationships .

Crystallographic Analysis Q: What challenges arise in obtaining single crystals of N,N,4,4-Tetramethylpyrrolidin-3-amine dihydrochloride for X-ray diffraction, and how can they be mitigated? A:

- Challenges : Hygroscopicity and low melting points complicate crystallization.

- Solutions : Use slow vapor diffusion (e.g., ether into ethanol solution) at 4°C. Seal samples with paraffin film to prevent moisture uptake.

- Validation : Compare experimental unit cell parameters with computational models (e.g., DFT-optimized structures) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.